Benzoyl Ester Positional Isomerism: Carmichaenine C (14‑O‑Benzoyl) vs. Carmichaenine A and E (8‑O‑Benzoyl)
Carmichaenine C bears a benzoyl ester at the C‑14 position of the aconitane core, whereas carmichaenine A and E are 8‑O‑benzoyl isomers [REFS-1a]. This positional difference alters the spatial presentation of the aromatic ring relative to the nitrogen‑containing E‑ring, a region critical for ligand–ion channel interactions in diterpenoid alkaloids. In a class‑level hERG patch‑clamp study of 24 structurally diverse Aconitum alkaloids tested at 10 µM, compounds with distinct esterification patterns displayed inhibition ranging from 6% to >50% block [REFS-1b]. Although direct head‑to‑head hERG data for carmichaenine C itself are not yet published, the benzoyl‑position‑dependent activity landscape demonstrates that 14‑O‑benzoyl and 8‑O‑benzoyl isomers cannot be assumed to possess equivalent cardiac ion‑channel profiles.
| Evidence Dimension | Benzoyl ester substitution position (aconitane C‑14 vs. C‑8) |
|---|---|
| Target Compound Data | Carmichaenine C: 14‑O‑benzoyl substitution |
| Comparator Or Baseline | Carmichaenine A: 8‑O‑benzoyl substitution; Carmichaenine E: 8‑O‑benzoyl substitution |
| Quantified Difference | Positional isomerism; no direct single‑concentration hERG inhibition data available for the carmichaenine series specifically. Class‑level data: hERG inhibition at 10 µM varies from <6% to >50% across related diterpenoid alkaloids [REFS-1b]. |
| Conditions | Structural assignment by 2D NMR (¹H‑¹H COSY, NOESY, HSQC, HMBC); class‑level hERG data by QPatch‑16 automated patch clamp on CHO cells [REFS-1a][REFS-1b]. |
Why This Matters
For cardiac‑safety screening or ion‑channel SAR programs, the benzoyl position is a non‑interchangeable variable; procurement of the 14‑O‑benzoyl isomer is mandatory when exploring structure‑dependent hERG or Nav channel modulation.
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- [2] Forgo, P., Borcsa, B., Csupor, D., Fodor, L., Berkecz, R., Molnár V., A. & Hohmann, J. (2011). Diterpene alkaloids from Aconitum anthora and assessment of the hERG-inhibiting ability of Aconitum alkaloids. Planta Medica, 77(4), 368–373. doi:10.1055/s-0030-1250362 View Source
